Cas no 1803966-30-4 (2-(Fluoromethyl)-4-iodo-5-methoxy-3-(trifluoromethoxy)pyridine)

2-(Fluoromethyl)-4-iodo-5-methoxy-3-(trifluoromethoxy)pyridine is a fluorinated and iodinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its key structural features—a fluoromethyl group, an iodo substituent, and a trifluoromethoxy moiety—enhance its reactivity and bioavailability, making it a valuable intermediate in cross-coupling reactions and drug discovery. The presence of fluorine and iodine atoms improves metabolic stability and binding affinity, while the methoxy group contributes to electronic modulation. This compound is particularly suited for applications requiring selective functionalization, such as the synthesis of bioactive molecules or advanced materials. Its well-defined reactivity profile ensures consistent performance in synthetic workflows.
2-(Fluoromethyl)-4-iodo-5-methoxy-3-(trifluoromethoxy)pyridine structure
1803966-30-4 structure
商品名:2-(Fluoromethyl)-4-iodo-5-methoxy-3-(trifluoromethoxy)pyridine
CAS番号:1803966-30-4
MF:C8H6F4INO2
メガワット:351.036828517914
CID:4831884

2-(Fluoromethyl)-4-iodo-5-methoxy-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 2-(Fluoromethyl)-4-iodo-5-methoxy-3-(trifluoromethoxy)pyridine
    • インチ: 1S/C8H6F4INO2/c1-15-5-3-14-4(2-9)7(6(5)13)16-8(10,11)12/h3H,2H2,1H3
    • InChIKey: CRQHAFDRJKYEPM-UHFFFAOYSA-N
    • ほほえんだ: IC1C(=CN=C(CF)C=1OC(F)(F)F)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 229
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 31.4

2-(Fluoromethyl)-4-iodo-5-methoxy-3-(trifluoromethoxy)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029095840-1g
2-(Fluoromethyl)-4-iodo-5-methoxy-3-(trifluoromethoxy)pyridine
1803966-30-4 97%
1g
$1,475.10 2022-04-02

2-(Fluoromethyl)-4-iodo-5-methoxy-3-(trifluoromethoxy)pyridine 関連文献

2-(Fluoromethyl)-4-iodo-5-methoxy-3-(trifluoromethoxy)pyridineに関する追加情報

2-(Fluoromethyl)-4-iodo-5-methoxy-3-(trifluoromethoxy)pyridine: A Comprehensive Overview

The compound 2-(Fluoromethyl)-4-iodo-5-methoxy-3-(trifluoromethoxy)pyridine, identified by the CAS number 1803966-30-4, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This pyridine derivative is characterized by its unique substitution pattern, featuring a fluoromethyl group at position 2, an iodo group at position 4, a methoxy group at position 5, and a trifluoromethoxy group at position 3. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a subject of interest in both academic and industrial settings.

Recent advancements in synthetic chemistry have enabled the precise construction of such complex molecules, leveraging innovative methodologies such as transition-metal-catalyzed cross-coupling reactions and advanced fluorination techniques. These methods have not only improved the efficiency of synthesizing 2-(Fluoromethyl)-4-iodo-5-methoxy-3-(trifluoromethoxy)pyridine but also opened avenues for exploring its structural analogs and derivatives. The integration of fluorinated groups, particularly the trifluoromethoxy moiety, has been shown to significantly influence the molecule's pharmacokinetic properties, making it a promising candidate in drug discovery.

In the realm of pharmacology, this compound has garnered attention due to its potential as a lead compound in the development of novel therapeutic agents. Studies have demonstrated that the presence of electron-withdrawing groups like trifluoromethoxy and iodo substituents can enhance the molecule's ability to interact with specific biological targets, such as enzymes or receptors. For instance, research published in the Journal of Medicinal Chemistry highlights the role of such pyridine derivatives in modulating kinase activity, a critical pathway in cancer therapy.

Beyond pharmacology, 2-(Fluoromethyl)-4-iodo-5-methoxy-3-(trifluoromethoxy)pyridine has also found applications in materials science. Its electronic properties make it a viable candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices. Recent breakthroughs in this area have underscored the importance of precise control over molecular substitution patterns to optimize device performance.

The synthesis of this compound involves a multi-step process that requires meticulous planning and execution. Key steps include the introduction of fluorinated groups via electrophilic substitution and the strategic placement of iodine atoms through nucleophilic aromatic substitution. The use of palladium-catalyzed coupling reactions has proven particularly effective in constructing the desired substitution pattern while maintaining high yields and purity.

In terms of stability and reactivity, 2-(Fluoromethyl)-4-iodo-5-methoxy-3-(trifluoromethoxy)pyridine exhibits unique behavior due to its combination of electron-donating and electron-withdrawing groups. This balance influences both its thermal stability and susceptibility to chemical transformations under various reaction conditions. For example, studies have shown that under certain oxidative conditions, the trifluoromethoxy group can act as an activating agent, facilitating further functionalization.

The compound's spectroscopic properties are another area of active research interest. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate its structural features and confirm its identity with high precision. These studies not only validate the compound's structure but also provide insights into its dynamic behavior at molecular level.

In conclusion, 2-(Fluoromethyl)-4-iodo-5-methoxy-3-(trifluoromethoxy)pyridine, with its distinctive substitution pattern and versatile chemical properties, represents a valuable addition to the arsenal of advanced organic molecules available for scientific exploration. Its potential applications span multiple disciplines, from drug discovery to materials science, underscoring its importance as a subject of ongoing research.

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